molecular formula C24H20N4O5 B7694235 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide

4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide

Cat. No.: B7694235
M. Wt: 444.4 g/mol
InChI Key: VLGJCAOCMZJQQR-UHFFFAOYSA-N
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Description

4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the final benzamide moiety is formed through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a more saturated heterocyclic compound.

Scientific Research Applications

4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The benzamide moiety may also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    4-(2-{2-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide: Contains a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxy group in 4-(2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

4-[[2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-31-18-12-8-16(9-13-18)23-27-24(33-28-23)19-4-2-3-5-20(19)32-14-21(29)26-17-10-6-15(7-11-17)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJCAOCMZJQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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